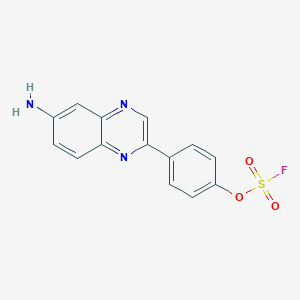

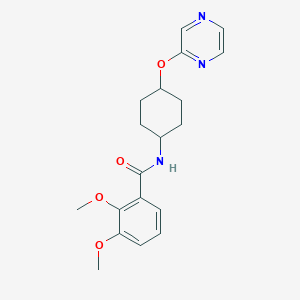

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been extensively studied for the last two decades .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. It is a fused heterocycle system of a benzene ring and pyrazine ring . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, and substitutions .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学的研究の応用

Bioactive Molecules Synthesis

Quinoxaline derivatives, including 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline, have been utilized in the synthesis of various bioactive molecules. These compounds are integral in the design and development of new drugs due to their wide range of biological activities . The ability to incorporate different functional groups makes them versatile scaffolds in medicinal chemistry.

Dyes and Fluorescent Materials

The structural framework of quinoxaline allows for the creation of dyes and fluorescent materials. These materials are important in multiple fields, including biological imaging and sensors. The fluorescent properties of quinoxaline derivatives can be tuned by modifying their structure, which is crucial for specific applications .

Organic Sensitizers for Solar Cells

In the field of renewable energy, quinoxaline derivatives serve as organic sensitizers for dye-sensitized solar cells (DSSCs). They play a significant role in light harvesting and electron injection, contributing to the overall efficiency of solar cells .

Polymeric Optoelectronic Materials

The incorporation of quinoxaline derivatives into polymeric materials enhances their optoelectronic properties. These polymers are used in various applications, including photovoltaics and field-effect transistors, due to their improved charge transport capabilities .

Antimicrobial Activities

Quinoxaline derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. Their ability to inhibit the growth of various microorganisms is valuable in the pharmaceutical industry for treating infections .

作用機序

将来の方向性

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . This suggests a promising future direction for the study and application of quinoxaline derivatives like 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline.

特性

IUPAC Name |

6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHLATKQXRBZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)

![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)

![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)

![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)